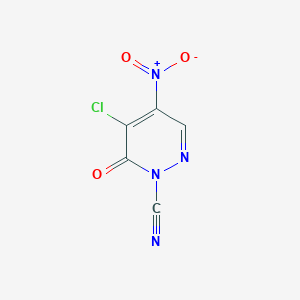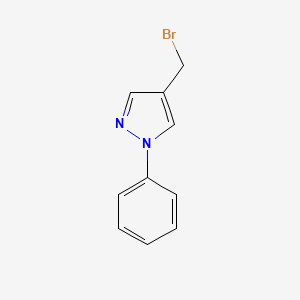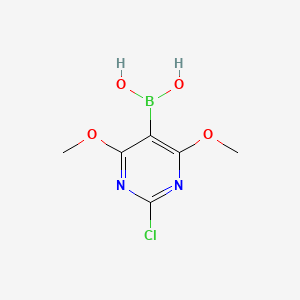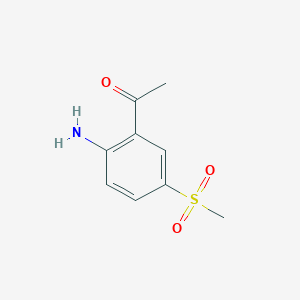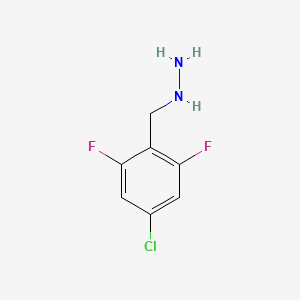
(4-Chloro-2,6-difluorobenzyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-2,6-difluorobenzyl)hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a benzyl ring substituted with chlorine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2,6-difluorobenzyl)hydrazine typically involves the reaction of (4-Chloro-2,6-difluorobenzyl)chloride with hydrazine hydrate under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors equipped with temperature and pressure control systems.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Chloro-2,6-difluorobenzyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced forms of the compound, such as amines or hydrazines.
Substitution: Substituted benzyl derivatives with different functional groups.
Applications De Recherche Scientifique
(4-Chloro-2,6-difluorobenzyl)hydrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of (4-Chloro-2,6-difluorobenzyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can disrupt cellular processes and result in various biological effects, such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
(4-Chloro-2,6-difluorobenzyl)chloride: A precursor in the synthesis of (4-Chloro-2,6-difluorobenzyl)hydrazine.
(4-Chloro-2,6-difluorobenzyl)alcohol: Another related compound with different functional groups.
(4-Chloro-2,6-difluorobenzaldehyde): A compound with an aldehyde group instead of a hydrazine group.
Uniqueness: this compound is unique due to the presence of both chlorine and fluorine substituents on the benzyl ring, which impart distinct chemical properties. The hydrazine group further enhances its reactivity and potential for forming various derivatives, making it a valuable compound in synthetic chemistry and research applications.
Propriétés
Formule moléculaire |
C7H7ClF2N2 |
|---|---|
Poids moléculaire |
192.59 g/mol |
Nom IUPAC |
(4-chloro-2,6-difluorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H7ClF2N2/c8-4-1-6(9)5(3-12-11)7(10)2-4/h1-2,12H,3,11H2 |
Clé InChI |
KOAOAUVLOPBAHX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)CNN)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2Z)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylimino]propanoate](/img/structure/B13121051.png)
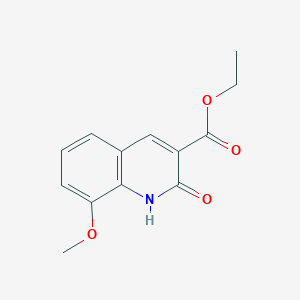
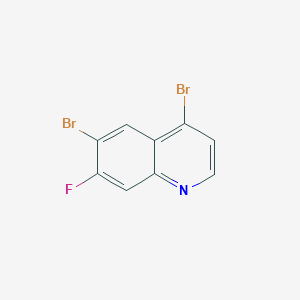
![1H-Imidazo[4,5-b][1,5]naphthyridine](/img/structure/B13121070.png)
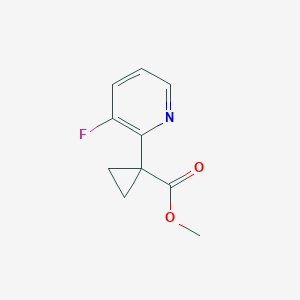
![1-Isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B13121083.png)
![Bicyclo[2.2.2]octane-2-carboxylicacid, 2-amino-, (2S)-](/img/structure/B13121092.png)
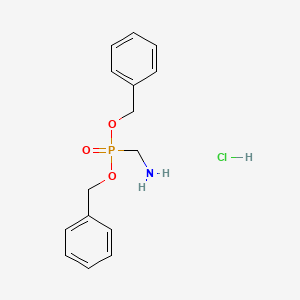
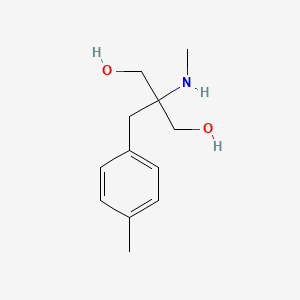
![prop-2-enyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13121104.png)
